molecular formula C8H12O2 B3391293 2-Oxaspiro[4.4]nonan-7-one CAS No. 1557247-04-7

2-Oxaspiro[4.4]nonan-7-one

Cat. No.: B3391293
CAS No.: 1557247-04-7
M. Wt: 140.18 g/mol
InChI Key: OPNVEXLSTZCUOM-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-7-one is a spirocyclic ketone characterized by two fused four-membered rings sharing a single spiro carbon atom. The "2-oxa" designation indicates an oxygen atom in one ring, while the ketone functional group resides at position 7. Spirocyclic compounds like this are valued for their conformational constraints, which enhance binding selectivity in drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.4]nonan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVEXLSTZCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557247-04-7
Record name 2-oxaspiro[4.4]nonan-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the ketone group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Bulk manufacturing may involve optimized reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .

Scientific Research Applications

2-Oxaspiro[4.4]nonan-7-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key spirocyclic compounds structurally related to 2-Oxaspiro[4.4]nonan-7-one:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Features/Applications References
1,4-Dioxaspiro[4.4]nonan-7-one 109459-59-8 C₇H₁₀O₃ 142.15 2 O Used in cycloaddition reactions; synthetic intermediate for heterocycles
7-Oxa-1-azaspiro[4.4]nonan-6-one 1018670-73-9 C₇H₁₁NO₂ 153.17 1 O, 1 N Nitrogen incorporation enhances bioactivity; building block for drug discovery
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₃NO₂ 217.26 1 O, 1 N Pharmaceutical research; enables novel drug candidate synthesis
2-Oxaspiro[3.5]nonan-7-one 1256546-74-3 C₈H₁₂O₂ 140.18 1 O Smaller [3.5] spiro system; commercially available for research
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one N/A C₁₄H₁₆N₂O 228.29 2 N Synthesized for pyrrolidine derivatives; targets neurological disorders

Key Differences and Implications

Ring Size and Heteroatom Placement: The [4.4] spiro system in this compound provides greater rigidity compared to [3.5] analogs like 2-Oxaspiro[3.5]nonan-7-one. This rigidity may improve metabolic stability in drug candidates . Replacement of oxygen with nitrogen (e.g., 7-Oxa-1-azaspiro[4.4]nonan-6-one) introduces basicity, enabling interactions with biological targets such as enzymes or receptors .

Functional Group Modifications: The ketone at position 7 in this compound is critical for further derivatization, such as forming hydrazones or undergoing nucleophilic additions. In contrast, 1,4-Dioxaspiro[4.4]nonan-7-one contains a lactone moiety, making it reactive toward amines and alcohols in ring-opening reactions .

Pharmaceutical Relevance: Nitrogen-containing analogs like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one exhibit enhanced pharmacokinetic properties due to improved solubility and target affinity . 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one demonstrates the impact of aromatic substituents, which can modulate blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

2-Oxaspiro[4.4]nonan-7-one is a spirocyclic compound with the molecular formula C8_8H12_{12}O2_2 and a molecular weight of 140.18 g/mol. This compound features a unique spirocyclic structure that includes both an oxygen atom and a ketone group, making it an interesting subject for biological activity research.

The synthesis of this compound typically involves cyclization reactions that form the spirocyclic ring system. Common methods include reacting suitable precursors with oxidizing agents under specific conditions, often using solvents such as dichloromethane or toluene. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield different derivatives useful in further research and applications.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms carboxylic acids or oxidized derivativesPotassium permanganate
ReductionProduces alcoholsSodium borohydride
SubstitutionReplaces oxygen with other nucleophilesAmines, thiols

Biological Activity

Research into the biological activity of this compound has identified several potential applications, particularly in antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, influenced by its spirocyclic structure and functional groups.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests have shown effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and modulation of signaling pathways related to cell growth and survival.

Case Study: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers evaluated the anticancer activity of various spirocyclic compounds, including this compound. The results demonstrated that this compound significantly reduced the viability of cancer cells in culture compared to controls, suggesting its potential for further development as an anticancer agent .

Comparison with Related Compounds

This compound can be compared with other similar spirocyclic compounds to highlight its unique biological activity:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Oxaspiro[5.5]undecane-2,4-dioneSpirocyclicModerate antimicrobial
1-Oxaspiro[4.5]dec-3-ylamineSpirocyclic amineAntidepressant effects
6-Oxaspiro[2.5]octane-1-carboxylic acidSpirocyclic acidLimited antibacterial activity

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules due to its ketone group. This interaction can modulate the function of various enzymes and receptors involved in critical cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxaspiro[4.4]nonan-7-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound is synthesized via cyclization of diols or dicarboxylic acid derivatives under acidic (e.g., H₂SO₄) or basic conditions, with catalysts and controlled heating to promote ring closure. For instance, cyclization precursors like 4-methyl-2-oxaspiro[4.4]non-3-en-1-one derivatives are used, followed by purification via distillation or recrystallization to achieve >90% purity . Industrial methods optimize reactor scale and temperature gradients to minimize side products.

Q. What spectroscopic techniques are optimal for characterizing the spirocyclic structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the spirocyclic framework, particularly the coupling patterns of bridgehead protons. Infrared (IR) spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 140.18 (C₈H₁₂O₂) .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions dictate product formation?

  • Methodological Answer: The compound undergoes oxidation (e.g., KMnO₄ to form carboxylic acids), reduction (e.g., LiAlH₄ to yield alcohols), and nucleophilic substitution (e.g., Grignard reagents for alkylation). Reaction outcomes depend on solvent polarity and temperature; for example, polar aprotic solvents like DMF favor SN2 mechanisms in substitution reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for pharmaceutical applications?

  • Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., phosphoramidites) enables enantioselective C-C bond formation. For example, copper-phosphoramidite complexes catalyze additions of organozinc reagents to spirocyclic ketones, achieving enantiomeric excess (ee) >90% . Retrosynthetic planning tools (e.g., AI-driven models) leverage databases like Reaxys to propose chiral intermediates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Discrepancies in anti-inflammatory or anticancer activity (e.g., NO inhibition ranging from 25–37% at 25–50 μM) may arise from assay variability (cell type, incubation time) or structural analogs (e.g., ethyl/methyl substitutions). Cross-validation using standardized assays (e.g., LPS-induced macrophage models) and comparative studies with spiro-flavonoid analogs are recommended .

Q. How does the spirocyclic framework enhance material properties in polymer or coating applications?

  • Methodological Answer: The rigid spirocyclic structure reduces chain mobility in polymers, improving thermal stability (e.g., glass transition temperature increases by ~20°C) and mechanical strength. Computational modeling (e.g., DFT) predicts steric effects on polymerization kinetics, guiding the design of high-performance coatings .

Q. What computational tools predict novel reactivity or retrosynthetic pathways for this compound?

  • Methodological Answer: AI-based platforms (e.g., Template_relevance models) analyze reaction databases (Pistachio, Reaxys) to propose one-step syntheses. For example, spiroannulation of γ-keto esters with allyl silanes is predicted with >85% feasibility using heuristic scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[4.4]nonan-7-one
Reactant of Route 2
2-Oxaspiro[4.4]nonan-7-one

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